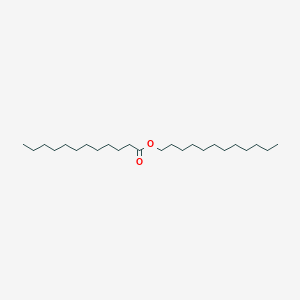

Lauryl Laurate

Description

Properties

IUPAC Name |

dodecyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-24(25)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUUZGXOQDCCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065684 | |

| Record name | Lauryl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13945-76-1 | |

| Record name | Lauryl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13945-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013945761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauryl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPW77G0937 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Lauryl Laurate from Lauryl Alcohol and Lauric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl laurate, a monoester of lauryl alcohol and lauric acid, is a valuable compound with widespread applications in the pharmaceutical, cosmetic, and food industries as an emollient, thickener, and stabilizer.[1] This technical guide provides a comprehensive overview of the synthesis of lauryl laurate through the direct esterification of lauryl alcohol and lauric acid. It details various catalytic methodologies, including enzymatic and acid-catalyzed reactions, and presents a comparative analysis of their efficiencies. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways and experimental workflows to serve as a practical resource for researchers and professionals in drug development and related fields.

Introduction

Lauryl laurate (dodecyl dodecanoate) is a wax-like ester known for its desirable physicochemical properties, including a low melting point and a smooth, non-greasy feel, making it an excellent excipient in topical drug delivery systems and a functional ingredient in various formulations.[2][3] The synthesis of lauryl laurate is primarily achieved through the esterification of lauryl alcohol with lauric acid, a reaction that can be catalyzed by various means to enhance its rate and yield.[1] The choice of catalyst and reaction conditions significantly impacts the efficiency, selectivity, and environmental footprint of the synthesis process. This guide explores the core methodologies for lauryl laurate synthesis, providing the necessary technical details for its laboratory-scale preparation and purification.

Chemical Reaction and Mechanism

The fundamental reaction for the synthesis of lauryl laurate is the Fischer-Speier esterification, a condensation reaction between a carboxylic acid (lauric acid) and an alcohol (lauryl alcohol) in the presence of an acid catalyst. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the ester product.[4]

Reaction:

Lauric Acid + Lauryl Alcohol ⇌ Lauryl Laurate + Water

The mechanism involves the protonation of the carbonyl oxygen of lauric acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of lauryl alcohol then attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the hydroxyl group of the alcohol to one of the hydroxyl groups of the intermediate, forming a good leaving group (water). The elimination of water and deprotonation of the remaining carbonyl oxygen yield the final ester product, lauryl laurate, and regenerate the acid catalyst.[4]

Catalytic Methodologies

The synthesis of lauryl laurate can be effectively achieved using both enzymatic and chemical catalysts. Each approach offers distinct advantages and disadvantages in terms of reaction conditions, selectivity, and environmental impact.

Enzymatic Synthesis

Lipases are widely used as biocatalysts for the esterification of fatty acids and alcohols due to their high selectivity, mild reaction conditions, and reduced environmental impact. The enzymatic synthesis of lauryl laurate typically employs immobilized lipases to facilitate catalyst recovery and reuse.

A kinetic study on the esterification of lauric acid with lauryl alcohol has been conducted using commercial porcine pancreatic lipase (B570770) (PPL) in the form of cross-linked enzyme crystals (CLEC).[5] The reaction kinetics were found to conform to a Ping-Pong Bi-Bi mechanism with inhibition by the alcohol.[5] The study also highlighted that the esterification is favored in hydrophobic solvents.[5]

Acid-Catalyzed Synthesis

Traditional acid catalysis remains a prevalent method for ester synthesis. Both homogeneous and heterogeneous acid catalysts can be employed for the production of lauryl laurate.

Homogeneous Catalysis: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective homogeneous catalysts.[6] However, their use presents challenges in terms of catalyst separation, product purification, and equipment corrosion.[6]

Heterogeneous Catalysis: Solid acid catalysts offer a more environmentally friendly alternative to homogeneous catalysts as they can be easily separated from the reaction mixture and potentially reused. Various solid acid catalysts, such as ion-exchange resins and sulfonated resins, have been investigated for fatty acid esterification.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of lauryl laurate using both enzymatic and acid-catalyzed approaches.

Enzymatic Synthesis using Porcine Pancreatic Lipase (PPL)

This protocol is based on the kinetic study of lauryl laurate synthesis by Gogoi et al.[5]

Materials:

-

Lauric Acid

-

Lauryl Alcohol

-

Porcine Pancreatic Lipase (PPL)

-

Glutaraldehyde (for cross-linking, if preparing CLECs)

-

Hydrophobic organic solvent (e.g., hexane, isooctane)

-

Buffer solution (e.g., phosphate (B84403) buffer) for enzyme preparation

Procedure:

-

Enzyme Preparation (CLECs): If using cross-linked enzyme crystals, prepare them by precipitating the enzyme from an aqueous solution and then cross-linking with glutaraldehyde. Wash the CLECs to remove excess cross-linking agent.

-

Reaction Setup: In a sealed reaction vessel, dissolve lauric acid (e.g., 200 mM) and lauryl alcohol (e.g., 350 mM) in a suitable hydrophobic solvent.

-

Initiation of Reaction: Add the prepared PPL catalyst (e.g., 0.03 g/mL) to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 40°C) with continuous agitation.

-

Monitoring the Reaction: Periodically withdraw samples from the reaction mixture to determine the conversion of lauric acid. This can be done using techniques such as titration to measure the decrease in acid value or chromatographic methods (GC or HPLC) to quantify the formation of lauryl laurate.

-

Termination and Product Isolation: Once the desired conversion is achieved, separate the enzyme catalyst from the reaction mixture by filtration or centrifugation.

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by washing with a dilute alkaline solution to remove any remaining lauric acid, followed by washing with water to neutrality. Final purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Acid-Catalyzed Synthesis (Fischer Esterification)

This protocol is a general procedure for Fischer esterification and can be adapted for lauryl laurate synthesis.

Materials:

-

Lauric Acid

-

Lauryl Alcohol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)

-

Anhydrous Toluene or Hexane (as solvent and for azeotropic removal of water)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lauric acid, lauryl alcohol (typically in a slight excess, e.g., 1.2 equivalents), and a suitable solvent like toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with the solvent and collected in the Dean-Stark trap.

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by analyzing aliquots using TLC, GC, or by determining the acid value.

-

Work-up: Once the reaction is complete (no more water is collected or the acid value is constant), cool the reaction mixture to room temperature.

-

Neutralization and Washing: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude lauryl laurate can be purified by vacuum distillation or recrystallization to obtain a high-purity product.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of lauryl laurate and similar esters, providing a basis for comparison of different catalytic systems.

Table 1: Comparison of Catalytic Systems for Lauryl Laurate Synthesis

| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |

| Porcine Pancreatic Lipase (CLEC) | Lauric Acid, Lauryl Alcohol | 1:1.75 | 40 | 7 days | High Conversion | [5] |

| High p-toluenesulfonate content diphenylamine (B1679370) and terephthalaldehyde (B141574) resin | Methyl Laurate, 1-Dodecanol | 1:1.5 | 110 | 24 h | 98% (Yield) | [7] |

| Ru–(0.026)MoOx/TiO₂ | Lauric Acid, Dodecan-1-ol | - | 130-150 | - | Esterification observed | [8] |

Table 2: Optimization of Reaction Conditions for Lauric Acid Esterification (synthesis of Methyl Laurate)

| Catalyst | Parameter Varied | Range | Optimal Condition | Conversion/Yield (%) | Reference |

| [Hnmp]HSO₄ | Molar Ratio (Methanol:Lauric Acid) | 1:1 to 9:1 | 6:1 | 96.77% | [6] |

| [Hnmp]HSO₄ | Temperature (°C) | 55-70 | 70 | 97.11% | [6] |

| [Hnmp]HSO₄ | Catalyst Amount (wt%) | - | 5 | 95.85% | [6] |

| [Hnmp]HSO₄ | Reaction Time (h) | - | 2 | 97.41% | [6] |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Caption: Fischer Esterification Signaling Pathway for Lauryl Laurate Synthesis.

Caption: Generalized Experimental Workflow for Lauryl Laurate Synthesis.

Conclusion

The synthesis of lauryl laurate from lauryl alcohol and lauric acid is a well-established process that can be achieved through various catalytic methods. Enzymatic synthesis offers a green and selective route, while acid-catalyzed methods, particularly with heterogeneous catalysts, provide efficient and scalable alternatives. The choice of methodology depends on the desired scale of production, purity requirements, and environmental considerations. This guide has provided a detailed overview of the key synthetic strategies, offering practical experimental protocols and comparative data to aid researchers in the successful synthesis and purification of lauryl laurate for applications in drug development and other scientific endeavors. Further research into novel and more efficient catalytic systems will continue to enhance the sustainable production of this valuable ester.

References

- 1. specialchem.com [specialchem.com]

- 2. Lauryl Laurate | C24H48O2 | CID 84113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. LAURYL LAURATE synthesis - chemicalbook [chemicalbook.com]

- 8. Selective hydroconversion of coconut oil-derived lauric acid to alcohol and aliphatic alkane over MoOx-modified Ru catalysts under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Lauryl Laurate as a Skin Emollient: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lauryl laurate, the ester of lauryl alcohol and lauric acid, is a widely utilized wax-like emollient in cosmetic and dermatological formulations.[1][2][3][4] Its primary mechanism of action as a skin emollient revolves around its ability to form a non-greasy, protective film on the stratum corneum.[1][5] This film serves a dual purpose: it acts as an occlusive agent to retard transepidermal water loss (TEWL), thereby increasing skin hydration, and it imparts a smooth, soft feel to the skin by lubricating its surface. While direct quantitative data from clinical trials specifically investigating lauryl laurate is limited in the public domain, its emollient properties can be inferred from its chemical structure as a long-chain wax ester and the known benefits of its constituent molecules, lauric acid and lauryl alcohol. This guide synthesizes the available information to provide a comprehensive technical overview of its core mechanism of action, supported by representative experimental protocols and data presentation frameworks.

Physicochemical Properties and Synthesis

Lauryl laurate (C24H48O2) is a waxy solid at room temperature with a low melting point, allowing it to melt upon contact with the skin.[2][3] This property contributes to its desirable sensory profile, providing an instant glide and a non-greasy after-feel.[2][3] It is synthesized through the esterification of lauryl alcohol with lauric acid, both of which can be derived from natural sources such as coconut or palm oil.[1]

| Property | Value/Description | Source |

| Chemical Name | Dodecyl dodecanoate | [1] |

| CAS Number | 13945-76-1 | [1] |

| Molecular Formula | C24H48O2 | [1] |

| Appearance | White to slightly yellowish waxy solid or semi-solid | [1] |

| Solubility | Oil Soluble | [2] |

| Melting Point | 23-30°C | [2] |

Core Mechanism of Action as a Skin Emollient

The emollient effect of lauryl laurate is primarily a surface-level, biophysical phenomenon rather than a complex biochemical pathway. It can be understood through two key actions: occlusion and lubrication.

Occlusion and Barrier Support

Upon application, lauryl laurate forms a thin, hydrophobic film on the surface of the stratum corneum.[1] This film acts as a physical barrier that impedes the evaporation of water from the skin, a process known as transepidermal water loss (TEWL). By reducing TEWL, the skin is able to retain more moisture within the stratum corneum, leading to increased hydration and a more supple appearance.[6][7][8][9][10] This occlusive property is characteristic of many wax esters used in dermatology and cosmetics.[11][12]

The contribution of lauric acid, a component of lauryl laurate, may also play a role in supporting the skin's natural barrier function. Some studies suggest that certain fatty acids can be incorporated into the lipid matrix of the stratum corneum, although it is important to note that this has not been specifically demonstrated for lauryl laurate itself.

References

- 1. specialchem.com [specialchem.com]

- 2. Lauryl laurate in skincare, What is? | Lesielle [lesielle.com]

- 3. lotioncrafter.com [lotioncrafter.com]

- 4. ewg.org [ewg.org]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. The Skin Barrier and Moisturization: Function, Disruption, and Mechanisms of Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Role of Topical Emollients and Moisturizers in the Treatment of Dry Skin Barrier Disorders | springermedicine.com [springermedicine.com]

- 11. sensient-beauty.com [sensient-beauty.com]

- 12. aston-chemicals.com [aston-chemicals.com]

Dodecyl Dodecanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physicochemical Properties, Synthesis, and Potential Applications of a Key Long-Chain Ester

Dodecyl dodecanoate (B1226587), also known by its common name lauryl laurate, is a saturated wax ester formed from the esterification of dodecanoic acid (lauric acid) and dodecan-1-ol (dodecyl alcohol). As a long-chain fatty acid ester, it possesses distinct physical and chemical properties that make it a compound of interest in various scientific and industrial fields, including cosmetics, materials science, and potentially, drug delivery and formulation. This technical guide provides a detailed examination of dodecyl dodecanoate, focusing on its core properties, experimental protocols for its synthesis and analysis, and its emerging relevance in pharmaceutical sciences.

Core Physicochemical Properties

The physicochemical characteristics of dodecyl dodecanoate are fundamental to its application and behavior in various systems. These properties are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Formula | C₂₄H₄₈O₂ |

| Molecular Weight | 368.64 g/mol |

| CAS Number | 13945-76-1 |

| Appearance | Off-white waxy solid[1] |

| Melting Point | 25.00 - 27.00 °C[1][2] |

| Boiling Point | 414.00 to 415.00 °C (estimated)[2] |

| Density | 0.860 ± 0.06 g/ml[1] |

| Solubility | Insoluble in water; Soluble in alcohol and oils[1][2] |

| Synonyms | Lauryl laurate, Dodecanoic acid, dodecyl ester, Dodecyl laurate, Lauric acid, dodecyl ester[3] |

Experimental Protocols

The synthesis and analysis of dodecyl dodecanoate can be achieved through various established laboratory methods. The following sections detail common experimental protocols.

Synthesis of Dodecyl Dodecanoate

1. Fischer Esterification (Chemical Synthesis)

This classic method involves the acid-catalyzed reaction between dodecanoic acid and dodecanol (B89629).

-

Materials: Dodecanoic acid, dodecanol, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and a non-polar solvent for azeotropic water removal (e.g., toluene).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of dodecanoic acid and dodecanol in toluene.

-

Add a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a wash of saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude dodecyl dodecanoate, which can be further purified by recrystallization or column chromatography.[4][5]

-

2. Lipase-Catalyzed Esterification (Enzymatic Synthesis)

This method offers a greener alternative with milder reaction conditions and higher selectivity.

-

Materials: Dodecanoic acid, dodecanol, and an immobilized lipase (B570770) (e.g., from Candida antarctica).

-

Procedure:

-

Combine dodecanoic acid and dodecanol in a suitable reaction vessel, typically in a 1:1 to 1:1.2 molar ratio.

-

Add the immobilized lipase (5-10% w/w of total substrates).

-

The reaction can be run solvent-free or in a non-polar organic solvent.

-

Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant stirring.

-

To drive the reaction to completion, remove the water produced, either by conducting the reaction under vacuum or by adding molecular sieves.

-

Monitor the reaction by analyzing the fatty acid content via titration or GC.

-

Once the desired conversion is achieved, separate the enzyme by filtration.

-

If a solvent was used, remove it under reduced pressure.

-

Wash the crude product with a dilute alkaline solution to remove unreacted fatty acids, followed by a water wash to neutrality.

-

Dry the final product over an anhydrous salt like sodium sulfate.[4][6][7]

-

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of dodecyl dodecanoate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: Dissolve the sample in a suitable volatile organic solvent.

-

Typical GC Conditions:

-

Column: A non-polar capillary column is typically used.

-

Injector Temperature: 250-300°C.

-

Oven Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to elute the high-boiling point ester.

-

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of a long-chain ester.

2. Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR is used to identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., KBr) or as a KBr pellet.

-

Expected Absorptions:

-

A strong C=O stretching vibration of the ester group around 1740 cm⁻¹.

-

Strong C-H stretching vibrations from the long alkyl chains in the 2850-2960 cm⁻¹ region.

-

A C-O stretching band in the 1150-1250 cm⁻¹ region.[6]

-

Relevance in Drug Development and Biological Activity

While direct research on the biological activity of dodecyl dodecanoate is limited, its constituent molecules and the broader class of wax esters suggest potential areas of interest for drug development professionals.

Potential as a Formulation Excipient

The lipophilic nature and solid-state properties of dodecyl dodecanoate make it a candidate for use in advanced drug delivery systems. Similar long-chain esters are utilized in the formulation of:

-

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core. Dodecyl dodecanoate could serve as the solid lipid matrix, encapsulating hydrophobic drugs to enhance their bioavailability and provide controlled release.

-

Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids. This creates imperfections in the crystal lattice, which can lead to higher drug loading capacity and reduced drug expulsion during storage compared to SLNs.[8]

Potential for Biological Activity and Signaling Pathway Modulation

The biological activity of dodecyl dodecanoate has not been extensively studied. However, its hydrolysis in vivo would release dodecanoic acid (lauric acid) and dodecanol, both of which have known biological effects.

Notably, lauric acid has been shown to modulate the Toll-like receptor-4 (TLR4) signaling pathway . Saturated fatty acids like lauric acid can act as agonists for TLR4, leading to the activation of downstream signaling cascades involving MyD88 and PI3K/AKT. This activation can induce the expression of inflammatory mediators. This suggests that dodecyl dodecanoate, as a metabolic precursor to lauric acid, could potentially influence inflammatory responses through this pathway.[9]

Safety and Handling

Specific safety data for dodecyl dodecanoate is not extensively documented. However, based on data for similar compounds, it is expected to have a low toxicity profile. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be observed. It should be handled in a well-ventilated area, and storage should be in a cool, dry place away from oxidizing agents.[7]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. lauryl laurate, 13945-76-1 [thegoodscentscompany.com]

- 3. Lauryl Laurate | C24H48O2 | CID 84113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Reciprocal modulation of Toll-like receptor-4 signaling pathways involving MyD88 and phosphatidylinositol 3-kinase/AKT by saturated and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Lauryl Laurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl laurate (dodecyl dodecanoate) is a wax ester of lauric acid and lauryl alcohol, with the chemical formula C24H48O2. It is a white to pale yellow waxy solid at room temperature, valued in various industries, including cosmetics and personal care, for its emollient and film-forming properties.[1][2][3][4][5] In pharmaceutical and research settings, lauryl laurate can be utilized as a lipid-based excipient in topical and transdermal drug delivery systems, as a component in controlled-release formulations, and in the creation of biomimetic self-healing materials. A thorough understanding of its solubility in a range of organic solvents is critical for formulation development, purification processes, and analytical method development.

This technical guide provides a comprehensive overview of the solubility of lauryl laurate in organic solvents, including a qualitative solubility summary and a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility of Lauryl Laurate

Quantitative solubility data for lauryl laurate in a wide array of organic solvents is not extensively available in published literature. However, based on its chemical structure as a long-chain wax ester, its general solubility characteristics can be inferred. The principle of "like dissolves like" is a useful guide. Lauryl laurate is a nonpolar compound and is therefore expected to be soluble in nonpolar and sparingly soluble in polar organic solvents, while being insoluble in water.[1][2][6]

Below is a table summarizing the expected qualitative solubility of lauryl laurate in various classes of organic solvents. It is important to note that these are general guidelines, and experimental verification is recommended for specific applications.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility of Lauryl Laurate |

| Nonpolar Solvents | Hexane, Heptane, Toluene, Benzene, Diethyl Ether, Chloroform | Soluble |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | Soluble to Sparingly Soluble |

| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Sparingly Soluble to Insoluble |

| Water | Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, this section provides a detailed methodology for determining the solubility of lauryl laurate in an organic solvent of interest. This protocol is based on the isothermal equilibrium method, a common and reliable technique.[7][8][9][10][11]

Objective:

To determine the saturation solubility of lauryl laurate in a selected organic solvent at a specified temperature.

Materials:

-

Lauryl Laurate (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature incubator or water bath

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or a gravimetric method)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of lauryl laurate to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or water bath set to the desired temperature.

-

Agitate the vials using a vortex mixer at regular intervals or use a shaker to ensure thorough mixing.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of lauryl laurate in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

-

Immediately filter the supernatant through a syringe filter into a pre-weighed vial or a volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of lauryl laurate until a constant weight is achieved.

-

The final weight of the vial minus the initial weight will give the mass of dissolved lauryl laurate.

-

-

Chromatographic Method (GC or HPLC):

-

Prepare a series of standard solutions of lauryl laurate of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions with the chosen chromatographic method.

-

Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of lauryl laurate from the calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

-

For the gravimetric method, the solubility (S) in g/100 mL can be calculated as: S = (mass of dissolved lauryl laurate / volume of supernatant collected) * 100

-

For the chromatographic method, the solubility is determined from the concentration of the undiluted supernatant, accounting for any dilution factors.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of lauryl laurate.

Caption: Experimental workflow for determining the solubility of lauryl laurate.

Conclusion

While specific quantitative solubility data for lauryl laurate in organic solvents is not readily found in the public domain, its behavior can be predicted based on its chemical nature as a nonpolar wax ester. For precise formulation and process development, experimental determination of solubility is essential. The detailed protocol provided in this guide offers a robust framework for researchers, scientists, and drug development professionals to generate reliable and accurate solubility data tailored to their specific needs. This will enable more effective use of lauryl laurate in a variety of scientific and pharmaceutical applications.

References

- 1. specialchem.com [specialchem.com]

- 2. lauryl laurate, 13945-76-1 [thegoodscentscompany.com]

- 3. formulatorsampleshop.com [formulatorsampleshop.com]

- 4. makingcosmetics.com [makingcosmetics.com]

- 5. paulaschoice.co.uk [paulaschoice.co.uk]

- 6. CAS 13945-76-1: lauric acid lauryl ester | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Procedure For Determining Solubility of Organic Compounds | PDF | Solubility | Chemistry [scribd.com]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

Spectroscopic Profile of Lauryl Laurate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for lauryl laurate (dodecyl dodecanoate), a widely used ester in the pharmaceutical, cosmetic, and research sectors. Detailed information from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is presented, along with generalized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical characterization of this compound.

Chemical Structure

Lauryl laurate is the ester formed from the condensation of lauric acid and lauryl alcohol. Its chemical structure is shown below:

Chemical Formula: C₂₄H₄₈O₂ Molecular Weight: 368.64 g/mol CAS Number: 13945-76-1[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for lauryl laurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on established data for long-chain fatty acid esters, the expected chemical shifts for the ¹H and ¹³C nuclei of lauryl laurate are presented below.[2][3][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data for Lauryl Laurate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.05 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~ 2.28 | Triplet | 2H | -CH₂ -COO- |

| ~ 1.62 | Multiplet | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-COO- |

| ~ 1.26 | Multiplet | 36H | -(CH₂ )₉- and -(CH₂ )₈- |

| ~ 0.88 | Triplet | 6H | CH₃ -CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Lauryl Laurate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173.9 | C =O |

| ~ 64.4 | -O-C H₂- |

| ~ 34.4 | -C H₂-COO- |

| ~ 31.9 | -C H₂-CH₂-CH₃ (from both chains) |

| ~ 29.6 - 29.1 | -(C H₂)n- (multiple overlapping signals) |

| ~ 28.6 | -O-CH₂-C H₂- |

| ~ 25.9 | -C H₂-CH₂-COO- |

| ~ 25.1 | -O-CH₂-CH₂-C H₂- |

| ~ 22.7 | -C H₂-CH₃ (from both chains) |

| ~ 14.1 | C H₃- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a long-chain ester, lauryl laurate exhibits characteristic absorption bands.[6][7]

Table 3: Key IR Absorption Bands for Lauryl Laurate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2916 | Strong | C-H asymmetric stretching (CH₂) |

| ~ 2848 | Strong | C-H symmetric stretching (CH₂) |

| ~ 1740 | Strong | C=O ester stretching |

| ~ 1472, 1462 | Medium | C-H bending (scissoring) (CH₂) |

| ~ 1170 | Strong | C-O stretching (ester) |

| ~ 720 | Medium | C-H rocking (-(CH₂)n-, n ≥ 4) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural features. The electron ionization (EI) mass spectrum of lauryl laurate shows characteristic fragmentation patterns.[8][9]

Table 4: Major Fragments in the Mass Spectrum of Lauryl Laurate (GC-MS, EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 201 | ~100 | [CH₃(CH₂)₁₀CO]⁺ (Lauryl acylium ion) |

| 43 | ~79 | [C₃H₇]⁺ |

| 57 | ~70 | [C₄H₉]⁺ |

| 55 | ~47 | [C₄H₇]⁺ |

| 41 | ~44 | [C₃H₅]⁺ |

| 168 | - | [CH₃(CH₂)₁₀]⁺ (Dodecyl fragment) |

Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of lauryl laurate (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) and transferred to an NMR tube.[3] The spectrum is acquired on an NMR spectrometer (e.g., 400 MHz) after tuning the probe and shimming the magnetic field to optimize resolution.[2] For quantitative ¹H NMR, a sufficient relaxation delay (e.g., 5 times the longest T₁) should be used.[3] The resulting Free Induction Decay (FID) is processed by Fourier transformation, followed by phasing and baseline correction to yield the final spectrum for analysis.[4]

IR Spectroscopy

For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid lauryl laurate sample is placed directly onto the ATR crystal.[10] Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a thin, transparent disk.[10] A background spectrum of the empty accessory is first collected. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, and the resulting interferogram is Fourier-transformed to produce the infrared spectrum.[10]

Mass Spectrometry

A dilute solution of lauryl laurate in a volatile organic solvent like hexane (B92381) is prepared and injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS).[11] The GC separates the analyte from any impurities before it enters the MS. In the MS, the sample is ionized, typically by electron ionization (EI) at 70 eV.[8] The resulting charged fragments are separated by their mass-to-charge ratio, and a mass spectrum is generated. The data can be viewed as a total ion chromatogram (TIC) and the mass spectrum for the peak of interest can be analyzed to identify the fragmentation pattern.[11]

References

- 1. larodan.com [larodan.com]

- 2. pubs.sciepub.com [pubs.sciepub.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lauryl Laurate | C24H48O2 | CID 84113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dodecanoic acid, dodecyl ester [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Lauryl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of Lauryl Laurate (Dodecyl dodecanoate), a widely used ester in the pharmaceutical, cosmetic, and chemical industries. This document outlines the key physical constants, details the methodologies for their determination, and presents a logical workflow for property verification.

Introduction to Lauryl Laurate

Lauryl laurate, with the chemical formula C₂₄H₄₈O₂, is the ester formed from the reaction of lauryl alcohol and lauric acid.[1] In its raw form, it appears as a white to yellowish waxy solid or semi-solid.[1] It is a low-molecular-weight, plant-based emollient and is valued for its texture-enhancing and skin-conditioning properties in various formulations.[2][3][4] Understanding its melting and boiling points is critical for formulation development, stability testing, and manufacturing processes.

Physicochemical Data: Melting and Boiling Points

The melting and boiling points of lauryl laurate have been reported across various sources. A summary of these values is presented below to provide a clear and comparative overview. The variation in melting point is often cited as a range, reflecting its nature as a waxy solid which may soften before becoming fully liquid.[2][3][4]

| Physical Property | Reported Value(s) |

| Melting Point | 23-30°C[1][2][3][4] |

| 27°C[5][6][7][8][9] | |

| Boiling Point | 226°C[1][5][6][8][9] |

| 414.00 to 415.00 °C (estimated at 760 mm Hg)[7][10] |

Note: The higher boiling point value is likely an estimation at standard atmospheric pressure, while the lower value may be from distillation under reduced pressure.

Experimental Protocols for Determination

While specific experimental reports for lauryl laurate are not detailed in the provided literature, standard methodologies for determining the melting and boiling points of organic solids and esters can be applied.

3.1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[11] A sharp melting range typically signifies a pure compound, whereas impurities can lead to a depressed and broader melting range.[11]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry lauryl laurate is packed into a capillary tube to a height of a few millimeters.[12] The tube is then tapped to ensure the sample is compact at the bottom.[12]

-

Apparatus: A calibrated digital melting point apparatus (such as a DigiMelt or Mel-Temp) or a Thiele tube with a high-boiling point oil can be used.[11][12] The capillary tube is placed in the apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically around 1-2°C per minute, especially when approaching the expected melting point.[11] A preliminary, faster heating run can be conducted to determine an approximate range.[12]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11] For a pure compound like lauryl laurate, this range is expected to be narrow.

3.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For esters, this property is dependent on intermolecular forces such as dipole-dipole interactions and van der Waals forces.[13][14]

Methodology: Distillation Method

-

Apparatus Setup: A standard distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection vessel. All glassware must be dry.[15]

-

Sample and Boiling Chips: The lauryl laurate sample is placed in the round-bottom flask. Since its melting point is near room temperature, it may need to be gently warmed to a liquid state. Boiling chips are added to ensure smooth boiling and prevent bumping.[12]

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature as it passes into the condenser.[15]

-

Heating and Distillation: The flask is heated gently. As the liquid boils, the vapor travels up into the condenser. The temperature is recorded when it stabilizes, indicating that the vapor of the pure substance is reaching the thermometer. This stable temperature is the boiling point.[15]

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent. If the distillation is performed under vacuum (reduced pressure), the observed boiling point will be lower than the boiling point at standard atmospheric pressure.

Logical Workflow for Property Verification

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of lauryl laurate.

Caption: Workflow for determining and verifying the physical properties of lauryl laurate.

This guide provides the essential data and methodologies for professionals working with lauryl laurate. Accurate determination of its melting and boiling points is fundamental for ensuring product quality, stability, and performance in its various applications.

References

- 1. specialchem.com [specialchem.com]

- 2. ulprospector.com [ulprospector.com]

- 3. Lauryl laurate in skincare, What is? | Lesielle [lesielle.com]

- 4. makingcosmetics.com [makingcosmetics.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 7. Cas 13945-76-1,LAURYL LAURATE | lookchem [lookchem.com]

- 8. 13945-76-1 CAS MSDS (LAURYL LAURATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. LAURYL LAURATE | 13945-76-1 [amp.chemicalbook.com]

- 10. lauryl laurate, 13945-76-1 [thegoodscentscompany.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. scienceready.com.au [scienceready.com.au]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. people.chem.umass.edu [people.chem.umass.edu]

Toxicological Profile of Lauryl Laurate for Research Applications: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl laurate, the ester of lauryl alcohol and lauric acid, is a waxy solid at room temperature with a melting point of 23-30°C.[1] It is widely utilized in the cosmetics and personal care industry as an emollient, texture enhancer, and film-forming agent.[1] In research applications, particularly in drug development and formulation, a thorough understanding of its toxicological profile is paramount to ensure the safety and efficacy of novel therapeutic agents. This technical guide provides a comprehensive overview of the toxicological data for lauryl laurate, detailed experimental protocols for key safety assessments, and insights into potential biological signaling pathways.

Data Presentation

The toxicological data for lauryl laurate is summarized in the tables below, categorized by the toxicological endpoint.

Table 1: Acute Toxicity of Lauryl Laurate

| Test | Species | Route | Dosing | Result | Reference |

| Acute Oral Toxicity | Expected to be Rat | Oral | Not specified | LD50 > 5 g/kg | [2] |

| Acute Dermal Toxicity | Expected to be Rabbit | Dermal | Not specified | LD50 > 2 g/kg | [2] |

Table 2: Irritation Potential of Lauryl Laurate

| Test | Species | Concentration | Observation | Result | Reference |

| Skin Irritation | Not specified | Not specified | Not expected to be an irritant | Non-irritating | [2] |

| Eye Irritation | Not specified | Not specified | Not expected to be an irritant | Non-irritating | [2] |

Table 3: Sensitization Potential of Lauryl Laurate

| Test | Species | Concentration | Observation | Result | Reference |

| Skin Sensitization | Not specified | Not specified | Low risk of sensitization | Non-sensitizing | [1] |

Table 4: Genotoxicity and Carcinogenicity of Lauryl Laurate

| Test | System | Concentration | Observation | Result | Reference |

| Genotoxicity | Not specified | Not specified | No data available | Not classified as a mutagen | [2] |

| Carcinogenicity | Not specified | Not specified | No data available | Not classified as a carcinogen | [2] |

Table 5: Repeated Dose Toxicity of Lauryl Laurate

| Test | Species | Route | Dosing Duration | Observation | Result | Reference | |---|---|---|---|---|---| | Repeated Dose Toxicity | Not specified | Not specified | Not specified | No data available |[2] |

Experimental Protocols

Detailed methodologies for the key toxicological experiments cited are outlined below, based on standard OECD guidelines.

Acute Oral Toxicity (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of lauryl laurate.

Test Animal: Typically rats, nulliparous and non-pregnant females.

Procedure:

-

A single dose of lauryl laurate is administered by gavage.

-

Animals are fasted prior to dosing.

-

A stepwise procedure is used with a starting dose based on available information.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

Diagram of Acute Oral Toxicity Workflow

References

- 1. In vitro eye irritancy test of lauryl derivatives using the reconstructed rabbit corneal epithelium model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro eye irritancy test of lauryl derivatives and polyoxyethylene alkyl derivatives with the reconstructed rabbit corneal epithelium model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Lauryl Laurate as a Wax Monoester in Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl laurate, a saturated wax monoester, is increasingly recognized for its presence and potential biological functions within the human lipidome, particularly in secretions from sebaceous and meibomian glands. While extensively utilized in the cosmetics and pharmaceutical industries as an emollient and formulation aid, its endogenous roles are a subject of growing interest in the field of lipidomics. This technical guide provides an in-depth overview of lauryl laurate's function as a wax monoester, its biochemical properties, its relevance in biological systems, and detailed analytical methodologies for its study. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and investigate the role of this and other wax esters in health and disease.

Introduction to Lauryl Laurate

Lauryl laurate (dodecyl dodecanoate) is the ester formed from the condensation of lauryl alcohol (1-dodecanol) and lauric acid (dodecanoic acid).[1][2] As a wax monoester, it is a neutral lipid characterized by its high hydrophobicity. While commercially produced from vegetable sources like coconut or palm oil for use in topical formulations, lauryl laurate is also a natural constituent of human skin surface lipids (sebum) and the secretions of the meibomian glands that coat the ocular surface.[1][3][4] In these biological contexts, it contributes to the formation of a protective barrier against environmental stressors and water loss.[3][5]

The study of lauryl laurate within the broader context of lipidomics—the large-scale study of lipids in biological systems—can provide insights into the metabolic pathways of fatty acids and fatty alcohols, and how alterations in these pathways may be associated with various pathological conditions, such as skin disorders or ocular surface diseases.[6]

Physicochemical Properties of Lauryl Laurate

A comprehensive understanding of the physical and chemical characteristics of lauryl laurate is fundamental for its analysis and for interpreting its function in biological and pharmaceutical systems.

| Property | Value | Reference(s) |

| Chemical Formula | C24H48O2 | [1] |

| Molecular Weight | 368.64 g/mol | - |

| Appearance | Off-white waxy solid | [1] |

| Melting Point | 23-30 °C | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water; soluble in oils | [1] |

| IUPAC Name | Dodecyl dodecanoate | [1] |

| CAS Number | 13945-76-1 | [1] |

Biological Function and Significance in Lipidomics

Role in Human Sebum and Skin Barrier Function

Human sebum is a complex mixture of lipids, including triglycerides, free fatty acids, squalene, and wax esters, with wax esters comprising a significant fraction.[3][7] Lauryl laurate, as a component of these wax esters, contributes to the skin's protective lipid layer. This layer is crucial for maintaining the skin's barrier function, preventing excessive water loss, and protecting against environmental insults such as UV radiation and pathogens.[3][5] Alterations in the composition of sebum lipids, including wax esters, have been linked to skin disorders like acne vulgaris.[6] Lipidomics studies of sebum can, therefore, provide valuable biomarkers for dermatological conditions.[8][9]

Presence in Meibomian Gland Secretions and Ocular Health

The meibomian glands, located in the eyelids, secrete a lipid-rich substance called meibum that forms the superficial layer of the tear film.[4][10] This lipid layer is critical for preventing the evaporation of the aqueous layer of the tears and maintaining a stable tear film, which is essential for ocular comfort and clear vision.[4] Wax esters are a major component of meibum, and lauryl laurate is among the various wax ester species identified in these secretions.[4][10] Dysfunction of the meibomian glands can lead to changes in the lipid composition of meibum, resulting in evaporative dry eye disease.[4] Lipidomic analysis of meibomian gland secretions is a key area of research for understanding and diagnosing ocular surface disorders.

Biosynthesis of Wax Monoesters

The synthesis of wax monoesters like lauryl laurate in mammals is a two-step enzymatic process. First, a fatty acyl-CoA, such as lauroyl-CoA, is reduced to a fatty alcohol (lauryl alcohol) by a fatty acyl-CoA reductase. In the second step, a wax synthase enzyme catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule.

Biosynthesis of Lauryl Laurate.

Experimental Protocols for the Analysis of Lauryl Laurate

The analysis of lauryl laurate in biological matrices typically involves lipid extraction followed by chromatographic separation and mass spectrometric detection.

Lipid Extraction from Biological Samples (e.g., Sebum, Meibum)

A standard Folch or Bligh-Dyer extraction method can be adapted for the extraction of lipids, including wax esters, from biological samples.

-

Homogenization: Homogenize the biological sample (e.g., collected sebum or meibum) in a chloroform:methanol (2:1, v/v) mixture.

-

Phase Separation: Add water or a saline solution to induce phase separation.

-

Collection of Lipid Layer: The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for chromatographic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Wax Ester Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like wax esters.[11][12]

-

Sample Preparation: The extracted lipid sample is dissolved in a volatile solvent such as hexane. Derivatization to fatty acid methyl esters (FAMEs) and fatty alcohols can be performed but is not necessary for the analysis of the intact wax ester.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A high-temperature, non-polar capillary column is typically used.

-

Injector: Split/splitless injector, operated at a high temperature (e.g., 300°C).[13]

-

Oven Program: A temperature gradient is employed to separate the different lipid components. For example, an initial temperature of 50°C, ramped to 350°C.[13]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode can be used for identification, and selected ion monitoring (SIM) mode can be used for quantification.[12]

-

-

Data Analysis: Identification of lauryl laurate is based on its retention time and mass spectrum compared to an authentic standard. Quantification is typically performed using an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Wax Ester Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of lipids, including wax esters, in complex biological mixtures.[14]

-

Sample Preparation: The lipid extract is dissolved in a solvent compatible with the mobile phase.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A reverse-phase C18 or C8 column is commonly used.

-

Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and isopropanol, with additives like ammonium (B1175870) formate (B1220265) to enhance ionization.

-

Mass Spectrometer: Operated with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring a specific precursor ion to product ion transition for lauryl laurate.

-

-

Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

Analytical Workflow for Lauryl Laurate.

Quantitative Data

While specific concentrations of lauryl laurate in various human tissues are not widely reported in the literature, the following table summarizes the general composition of lipids in human sebum, where lauryl laurate is a constituent of the wax ester fraction.

| Lipid Class | Approximate Percentage in Sebum | Reference(s) |

| Triglycerides | 40-60% | [3][7] |

| Wax Esters | 20-30% | [3][7] |

| Squalene | 10-15% | [3][7] |

| Free Fatty Acids | 15-30% | [7] |

| Cholesterol Esters | 2-3% | [7] |

| Cholesterol | 1-2% | [7] |

Conclusion

Lauryl laurate, as a wax monoester, plays a significant role in the lipid barrier of the skin and ocular surface. Its analysis within a lipidomics framework offers the potential to uncover biomarkers for various diseases and to understand the intricate metabolic pathways of lipids in human health. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to investigate the role of lauryl laurate and other wax esters in their respective fields. Further research is warranted to precisely quantify lauryl laurate in different biological matrices and to fully elucidate its specific biological functions and signaling pathways.

References

- 1. specialchem.com [specialchem.com]

- 2. ewg.org [ewg.org]

- 3. Epidermal surface lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human meibum and tear film derived cholesteryl and wax esters in meibomian gland dysfunction and tear film structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipotype.com [lipotype.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Application of Sebum Lipidomics to Biomarkers Discovery in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipidomics of human meibomian gland secretions: Chemistry, biophysics, and physiological role of meibomian lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. benchchem.com [benchchem.com]

Lauryl Laurate: A Comprehensive Technical Review of Its Applications in Cosmetics and Potential in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Lauryl laurate, the ester of lauryl alcohol and lauric acid, is a versatile ingredient with a well-established presence in the cosmetics and personal care industry. Its unique physicochemical properties make it a valuable component in a wide array of formulations, contributing to product texture, stability, and skin feel.[1][2][3][4] Beyond its cosmetic utility, the inherent characteristics of lauryl laurate, particularly its interaction with the skin barrier, suggest a promising future in the realm of topical and transdermal drug delivery. This technical guide provides an in-depth review of the current applications of lauryl laurate, its synthesis and characterization, and explores its potential as an excipient in pharmaceutical formulations.

Physicochemical Properties and Synthesis

Lauryl laurate (C24H48O2) is a waxy solid at room temperature, appearing as a white to slightly yellowish substance.[1] Its low melting point and solubility in oils are key to its functionality in various formulations.

Quantitative Data on Physical and Chemical Properties

A summary of the key physicochemical properties of lauryl laurate is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C24H48O2 | [1] |

| Molecular Weight | 368.64 g/mol | - |

| Appearance | White to slightly yellowish waxy solid | [1] |

| Melting Point | 23-30 °C | [1][4] |

| Boiling Point | 226 °C | [1] |

| Solubility | Insoluble in water; Soluble in oil | [1] |

| Viscosity | Low | [1] |

Synthesis of Lauryl Laurate

Lauryl laurate is primarily synthesized through the esterification of lauryl alcohol with lauric acid.[1] This reaction can be carried out through chemical or enzymatic methods.

The conventional method for synthesizing lauryl laurate involves the direct esterification of lauryl alcohol and lauric acid, typically in the presence of an acid catalyst and heat.[1]

Experimental Protocol: Acid-Catalyzed Esterification

-

Reactant Preparation: Lauric acid and lauryl alcohol are mixed in a suitable molar ratio (e.g., 1:1 or with a slight excess of one reactant) in a reaction vessel equipped with a stirrer, condenser, and a means for water removal (e.g., a Dean-Stark apparatus).

-

Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction: The mixture is heated to a temperature sufficient to drive the reaction and remove the water produced (typically 120-150 °C). The reaction progress is monitored by measuring the acid value of the mixture.

-

Purification: Upon completion, the catalyst is neutralized, and the crude lauryl laurate is purified through washing, drying, and potentially distillation or recrystallization to remove unreacted starting materials and byproducts.[1]

Enzymatic synthesis offers a more sustainable and specific alternative to chemical methods, often proceeding under milder conditions. Lipases are commonly employed as biocatalysts for the esterification reaction.[5][6]

Experimental Protocol: Lipase-Catalyzed Esterification

-

Substrate Preparation: Lauric acid and lauryl alcohol are dissolved in a suitable organic solvent (e.g., hexane (B92381) or heptane) or, for a solvent-free system, melted together.[7]

-

Enzyme Addition: An immobilized lipase (B570770) (e.g., Candida antarctica lipase B) is added to the substrate mixture.[7] The amount of enzyme is typically a percentage of the total substrate weight.

-

Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 40-60 °C) with continuous agitation for a set period (e.g., 24-72 hours).[5][6][7]

-

Enzyme Removal and Product Purification: The immobilized enzyme is removed by filtration and can be reused. The solvent is evaporated, and the resulting lauryl laurate is purified to remove any remaining free fatty acids.[7]

Applications in Cosmetics and Personal Care

Lauryl laurate is a multifunctional ingredient in the cosmetics industry, valued for its emollient, film-forming, and texture-enhancing properties.[1][2]

Emollient and Skin Conditioning Agent

As an emollient, lauryl laurate helps to soften and smooth the skin by forming a protective barrier that reduces water loss.[1] This property makes it a common ingredient in moisturizers, lotions, and creams.[1] Its low molecular weight allows it to integrate well with the skin's surface, contributing to a soft, non-greasy after-feel.[3]

Film-Forming Agent

Lauryl laurate's ability to form a film on the skin and hair contributes to its use in a variety of products. In makeup, this film can enhance the longevity of foundations and lipsticks.[1] In hair care, it provides a subtle sheen and helps to control frizz.[1]

Texture Enhancer

The waxy texture of lauryl laurate at room temperature improves the consistency and sensory experience of cosmetic formulations.[1] It can reduce the greasy feel of oil-based products and provide a silicone-like slip.[3]

A logical workflow for incorporating lauryl laurate into a cosmetic formulation is depicted below.

Potential Applications in Drug Delivery

The properties that make lauryl laurate a valuable cosmetic ingredient also suggest its potential as an excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery. Its ability to act as a skin-penetrating agent is of significant interest.[2][8]

Skin Penetration Enhancement

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of many therapeutic agents. Chemical penetration enhancers are often employed to reversibly decrease the barrier function of the stratum corneum, thereby facilitating drug permeation. Fatty acids and their esters, including lauric acid, have been shown to act as effective penetration enhancers.[9][10]

The proposed mechanism for the penetration-enhancing effect of lauric acid involves the disruption of the highly ordered lipid structure of the stratum corneum, increasing its fluidity and allowing for easier passage of drug molecules.[9] While direct studies on lauryl laurate are limited, its structural similarity to other known penetration enhancers suggests a similar mechanism of action. As a low-molecular-weight, lipophilic ester, lauryl laurate can likely partition into the lipid bilayers of the stratum corneum, temporarily altering their organization.

Solid Lipid Nanoparticles (SLNs) and Nanoemulsions

Solid lipid nanoparticles (SLNs) and nanoemulsions are promising drug delivery systems for topical and transdermal applications. SLNs are colloidal carriers made from solid lipids, while nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.[11][12][13][14][15][16][17]

Given its solid nature at room temperature and lipophilic character, lauryl laurate could potentially be used as a lipid matrix in the formulation of SLNs. Its low melting point would be advantageous for preparation methods that involve melting the lipid phase. In nanoemulsions, lauryl laurate could be incorporated into the oil phase to enhance the solubility of lipophilic drugs and contribute to the overall stability and skin feel of the formulation.

Experimental Protocol: Preparation of a Lauryl Laurate-Based Nanoemulsion for Topical Delivery

-

Preparation of the Oil Phase: Dissolve the lipophilic drug in a mixture of lauryl laurate and a suitable oil (e.g., medium-chain triglycerides) with gentle heating and stirring.

-

Preparation of the Aqueous Phase: Dissolve a surfactant and a co-surfactant in purified water.

-

Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization or ultrasonication to form a coarse emulsion.

-

Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization to reduce the droplet size to the nanometer range.

-

Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, drug content, and entrapment efficiency.

-

Gel Formulation: Incorporate the nanoemulsion into a hydrogel base (e.g., carbomer) to achieve a suitable viscosity for topical application.[17]

In Vitro Evaluation of Drug Release and Skin Permeation

To assess the performance of a lauryl laurate-based topical formulation, in vitro drug release and skin permeation studies are essential.[18][19][20]

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

-

Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) and mount it on a Franz diffusion cell with the stratum corneum facing the donor compartment.[19]

-

Formulation Application: Apply a known amount of the lauryl laurate-based formulation to the skin surface in the donor compartment.

-

Receptor Medium: Fill the receptor compartment with a suitable buffer solution that maintains sink conditions and is continuously stirred.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

-

Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux and permeability coefficient.

Safety and Biocompatibility

Lauryl laurate is generally considered safe for use in cosmetic products.[1] However, for pharmaceutical applications, a more rigorous evaluation of its biocompatibility and potential for skin irritation is necessary, especially at the higher concentrations that may be required for effective drug delivery.

Experimental Protocol: In Vitro Cytotoxicity Assay on Skin Cells

-

Cell Culture: Culture human keratinocytes or fibroblasts in appropriate media.

-

Treatment: Expose the cells to various concentrations of lauryl laurate for a specified period (e.g., 24 or 48 hours).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[21][22]

-

Data Analysis: Determine the concentration of lauryl laurate that causes a 50% reduction in cell viability (IC50) to assess its cytotoxic potential.

It is important to note that while lauryl laurate itself has a good safety profile in cosmetics, the overall safety of a drug delivery system will depend on all its components and their interactions.

Future Perspectives and Conclusion

Lauryl laurate is a well-established cosmetic ingredient with a range of beneficial properties. Its role as a skin-conditioning and texture-enhancing agent is well-documented. The extrapolation of its known physicochemical properties and the established skin penetration-enhancing effects of its constituent parts and similar molecules strongly suggests its potential as a valuable excipient in topical and transdermal drug delivery systems.

Future research should focus on directly investigating the efficacy and safety of lauryl laurate in pharmaceutical formulations such as solid lipid nanoparticles and nanoemulsions. Elucidating its precise mechanism of action as a penetration enhancer and its potential influence on cellular pathways will be crucial for its successful translation into clinical applications. The development of detailed formulation protocols and comprehensive in vitro and in vivo studies will be necessary to fully realize the promise of lauryl laurate in enhancing the delivery of therapeutic agents through the skin. As of now, no specific signaling pathways affected by lauryl laurate have been identified, presenting an open area for future investigation.

References

- 1. specialchem.com [specialchem.com]

- 2. ulprospector.com [ulprospector.com]

- 3. Lauryl laurate in skincare, What is? | Lesielle [lesielle.com]

- 4. lotioncrafter.com [lotioncrafter.com]